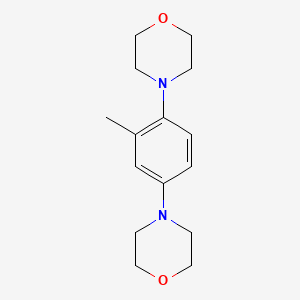

4,4'-(2-Methyl-1,4-phenylene)dimorpholine

Description

Contextualization within Substituted Arylamine and Morpholine (B109124) Derivative Chemistry

4,4'-(2-Methyl-1,4-phenylene)dimorpholine is a member of two significant classes of organic compounds: substituted arylamines and morpholine derivatives. Arylamines, compounds in which an amino group is attached to an aromatic ring, are fundamental building blocks in the synthesis of a vast array of industrial chemicals, pharmaceuticals, and dyes. The reactivity and properties of arylamines are heavily influenced by the nature and position of substituents on the aromatic ring.

Morpholine is a heterocyclic compound featuring both amine and ether functional groups. researchgate.netchemrxiv.org This unique structure imparts a range of useful properties, including high polarity and the ability to act as a base or a nucleophile. researchgate.netasianpubs.org Morpholine and its derivatives are prevalent in medicinal chemistry, with many exhibiting diverse biological activities. researchgate.netmdpi.com The synthesis of N-substituted morpholines is a well-established area of research, with methods often involving the alkylation of morpholine or the cyclization of appropriate precursors. chemrxiv.orgasianpubs.org

Structural Significance and Research Rationale of the 2-Methyl-1,4-phenylene Dimorpholine Motif

The specific arrangement of atoms in this compound, which can be described as a dimorpholine-substituted toluene (B28343), presents several points of interest for chemical research. The core structure is a 2-methyl-p-phenylenediamine (also known as toluene-2,5-diamine), where both amino groups have been replaced by morpholine rings. nist.gov This bifunctional nature, with two morpholine moieties linked by a rigid phenylenediamine core, suggests potential applications in areas such as:

Ligand Synthesis: The two nitrogen atoms of the morpholine rings could act as chelating agents for metal ions, making the compound a candidate for the development of novel catalysts or metal-organic frameworks.

Material Science: The rigid, well-defined structure could be incorporated into polymers or other materials to impart specific thermal or mechanical properties. The synthesis of polymers from related phenylenediamines has been explored.

Pharmaceutical Scaffolding: The combination of the morpholine heterocycle, known for its presence in bioactive molecules, and the substituted aromatic core could serve as a scaffold for the design of new therapeutic agents. mdpi.com

The methyl group on the phenylene ring introduces asymmetry and can influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning its reactivity and binding capabilities.

Current Research Landscape and Gaps in Scholarly Literature Pertaining to Bifunctional Phenylenediamine Analogues

A review of the current scientific literature reveals a significant gap concerning the specific compound this compound. While extensive research exists on the synthesis and applications of various morpholine derivatives and substituted phenylenediamines individually, their combined motif in this particular arrangement is not well-documented.

Research on bifunctional phenylenediamine analogues has often focused on their use as monomers in polymerization reactions or as building blocks for dyes and pigments. For instance, p-phenylenediamine (B122844) is a well-known monomer for aramid polymers. The introduction of morpholine substituents represents a less-explored area. This lack of specific data highlights an opportunity for new research to synthesize and characterize this compound and to investigate its properties and potential applications.

Overview of Advanced Methodologies Employed in Investigating Related Organic Compounds

The investigation of novel organic compounds like this compound would rely on a suite of advanced analytical techniques to determine its structure, purity, and properties. These methodologies are standard in the characterization of new chemical entities:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise connectivity of atoms within the molecule, confirming the presence of the methyl, phenyl, and morpholine protons and carbons in the correct ratios and chemical environments.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as C-N, C-O, and aromatic C-H bonds.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including bond lengths and angles.

The synthesis of such a compound would likely involve the nucleophilic substitution of a di-halo-toluene with morpholine, or a reductive amination reaction between 2-methyl-1,4-phenylenediamine and a suitable morpholine precursor. The optimization of such a synthesis would be a key research objective.

Data Tables

Due to the lack of specific experimental data for this compound in the public domain, the following tables present information on its constituent chemical precursors.

Table 1: Properties of 2-Methyl-1,4-phenylenediamine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-Methyl-1,4-benzenediamine | nist.gov |

| Synonyms | Toluene-2,5-diamine, 2-Methyl-p-phenylenediamine | nist.gov |

| CAS Number | 95-70-5 | nist.gov |

| Molecular Formula | C₇H₁₀N₂ | nist.gov |

| Molecular Weight | 122.17 g/mol | nist.gov |

Table 2: Properties of Morpholine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Morpholine | nih.gov |

| Synonyms | Tetrahydro-1,4-oxazine | nih.gov |

| CAS Number | 110-91-8 | nih.gov |

| Molecular Formula | C₄H₉NO | nih.gov |

| Molecular Weight | 87.12 g/mol | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-1,4-phenylenediamine |

| Toluene-2,5-diamine |

| Morpholine |

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

4-(2-methyl-4-morpholin-4-ylphenyl)morpholine |

InChI |

InChI=1S/C15H22N2O2/c1-13-12-14(16-4-8-18-9-5-16)2-3-15(13)17-6-10-19-11-7-17/h2-3,12H,4-11H2,1H3 |

InChI Key |

IIMAAFWMZFRXRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)N3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights

Mechanistic Studies and Elucidation of Reaction Dynamics

The formation of 4,4'-(2-Methyl-1,4-phenylene)dimorpholine necessitates a step-wise or concerted process to substitute two leaving groups on a toluene (B28343) derivative with two morpholine (B109124) units. The mechanistic pathway is highly dependent on the nature of the starting materials and the reaction conditions employed.

Identification of Rate-Determining Steps and Characterization of Reaction Intermediates

The two most probable synthetic strategies for forging the C-N bonds in this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. Each proceeds through a distinct mechanism with characteristic intermediates and rate-determining steps.

In a potential Nucleophilic Aromatic Substitution (SNAr) pathway, a dihalo-toluene, such as 2,5-dichloro- or 2,5-dibromotoluene, would react with morpholine, typically in the presence of a base and often in a polar aprotic solvent. The reaction proceeds via the addition of the nucleophile (morpholine) to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The departure of the halide leaving group then restores the aromaticity of the ring.

For the reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. While the methyl group is electron-donating, the presence of two halogens provides some activation. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. However, in cases with poor leaving groups, the decomposition of the intermediate can become rate-limiting.

A second, and often more efficient, method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, which involves the cleavage of the carbon-halogen bond, is often the rate-determining step of the catalytic cycle. The resulting arylpalladium(II) complex then undergoes association with the amine (morpholine). Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

A study on the kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and various cyclic amines, including morpholine, in different solvents provides insight into the dynamics of SNAr reactions. Although the substrate is more activated than a simple dihalotoluene, the data illustrates the influence of the nucleophile and solvent on the reaction rate.

Second-Order Rate Constants for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Cyclic Amines

| Amine | Solvent | k₂ × 10³ (L mol⁻¹ s⁻¹) at 25°C |

|---|---|---|

| Piperidine | Methanol | 15.8 |

| Piperidine | Benzene | 25.6 |

| Morpholine | Methanol | 1.45 |

| Morpholine | Benzene | 3.18 |

| Thiomorpholine | Methanol | 2.17 |

| Thiomorpholine | Benzene | 4.55 |

This table presents kinetic data for an analogous SNAr reaction, illustrating the relative reactivity of morpholine compared to other cyclic amines in both protic and aprotic solvents.

Analysis of Stereochemical Control and Regioselectivity in Synthetic Transformations

Stereochemical Control: The synthesis of this compound from achiral precursors like 2,5-dihalotoluene and morpholine does not generate any new chiral centers. Therefore, stereochemical control is not a factor in the formation of the final product. However, if a chiral derivative of morpholine were used, the reaction would lead to a diastereomeric product, but the reaction mechanism itself does not typically induce stereoselectivity at the aromatic ring.

Regioselectivity: The key challenge in the synthesis of this compound from a precursor like 2,5-dihalotoluene is controlling the regioselectivity. The two halogen atoms are in non-equivalent positions relative to the methyl group. The methyl group is an electron-donating group, which generally directs electrophilic aromatic substitution to the ortho and para positions. In nucleophilic aromatic substitution, the directing effects are more complex and are influenced by a combination of electronic and steric factors.

In an SNAr reaction, the incoming nucleophile will preferentially attack the carbon atom that can best stabilize the negative charge of the Meisenheimer intermediate. The electron-donating methyl group slightly destabilizes the negative charge at the ortho and para positions. Therefore, in a purely electronically controlled scenario, the morpholine might preferentially attack the halogen at the 5-position (meta to the methyl group) over the 2-position (ortho to the methyl group). However, steric hindrance from the adjacent methyl group at the 2-position could also disfavor attack at this site.

In the context of a Buchwald-Hartwig amination, the regioselectivity is primarily determined by the relative rates of oxidative addition at the two different C-X bonds. Generally, oxidative addition is faster at the less sterically hindered position. Therefore, it is likely that the first morpholine would be introduced at the 5-position of a 2,5-dihalotoluene. The electronic nature of the newly introduced morpholino group (electron-donating) would then influence the reactivity of the second halogen. However, forcing conditions with a suitable palladium catalyst and ligand system would likely be required to drive the reaction to completion and achieve disubstitution at both the 1- and 4-positions to yield the target molecule.

Ultimately, the precise regiochemical outcome would need to be determined experimentally, as it represents a balance between these competing electronic and steric effects, which can be modulated by the specific reaction conditions, catalyst, and ligands employed.

Advanced Applications in Materials Science and Supramolecular Chemistry

Integration into Polymeric and Macromolecular Architectures

The unique geometry and functional groups of 4,4'-(2-Methyl-1,4-phenylene)dimorpholine make it a valuable component in the synthesis of novel polymers. Its incorporation can significantly influence the resulting material's structure and properties.

Role as a Monomer or Cross-linking Agent in Polymerization Processes

In the realm of polymer chemistry, this compound can function as a monomer or a cross-linking agent, particularly in the creation of poly(p-phenylene) derivatives. These polymers are known for their thermal stability and mechanical strength. The inclusion of the dimorpholine-substituted phenylene unit can introduce specific functionalities and modify the polymer backbone, affecting its solubility, processability, and ultimate performance characteristics.

For instance, in the synthesis of poly(p-phenylene)s, the diamine nature of the morpholine (B109124) groups, following a ring-opening reaction or other activation methods, could allow it to react with appropriate comonomers. This would incorporate the methyl-substituted phenylene ring directly into the polymer chain, influencing the chain's rigidity and intermolecular interactions.

Influence on Polymer Network Formation, Topological Structures, and Mechanical Properties

When used as a cross-linking agent, this compound can create connection points between linear polymer chains, leading to the formation of a three-dimensional polymer network. The rigidity of the phenylene ring and the specific geometry of the morpholine linkages dictate the topological structure of the network. This, in turn, has a profound impact on the mechanical properties of the material, such as its elasticity, tensile strength, and thermal resistance. The methyl group on the phenylene ring introduces a degree of asymmetry, which can disrupt chain packing and modify the material's crystallinity and, consequently, its mechanical behavior.

| Property | Influence of this compound |

| Network Topology | The rigid phenylene core and specific bond angles of the morpholine units define the geometry of the cross-links, influencing the overall network structure. |

| Mechanical Strength | The inherent rigidity of the aromatic ring contributes to the stiffness and strength of the resulting polymer network. |

| Thermal Stability | Aromatic structures generally enhance the thermal stability of polymers, and the incorporation of the phenylene ring is expected to have this effect. |

| Crystallinity | The asymmetrical methyl group can disrupt the regular packing of polymer chains, potentially leading to a more amorphous or semi-crystalline material. |

Exploration in the Development of Liquid Crystalline Polymers and Elastomers

Liquid crystalline elastomers (LCEs) are a fascinating class of materials that combine the ordered nature of liquid crystals with the elasticity of polymers. These materials can exhibit significant changes in shape in response to external stimuli like heat or light. researchgate.netmdpi.com The rigid, rod-like structure of the this compound core makes it a potential mesogenic unit for incorporation into LCEs.

By integrating this molecule into a polymer network, it is possible to create materials where the orientation of the mesogenic units can be controlled, leading to programmable shape-changing behaviors. mdpi.com The specific interactions and packing of these units, influenced by the methyl group and the morpholine rings, would play a crucial role in determining the liquid crystalline phase behavior and the actuation properties of the elastomer. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry

The non-covalent interactions involving this compound and its derivatives are fundamental to their application in supramolecular chemistry. These interactions drive the self-assembly of complex, well-defined structures.

Design Principles for Exploiting Non-Covalent Interactions

The structure of this compound offers several features that can be exploited in the design of supramolecular systems. The aromatic phenylene ring is capable of engaging in π-π stacking interactions, where the electron-rich clouds of adjacent rings align. Furthermore, the oxygen and nitrogen atoms in the morpholine rings can act as hydrogen bond acceptors, while the hydrogen atoms on the rings can act as donors. These non-covalent interactions, including van der Waals forces, are key to the formation of ordered supramolecular assemblies. mdpi.com

Weak noncovalent interactions between a host and guest molecule are crucial for organizing the guest in an ordered pattern. nih.gov

| Interaction Type | Structural Feature | Role in Supramolecular Assembly |

| π-π Stacking | Phenyl Ring | Drives the association of aromatic moieties, leading to the formation of column-like or layered structures. |

| Hydrogen Bonding | Morpholine Rings (Oxygen and Nitrogen atoms) | Directs the specific arrangement of molecules through the formation of defined hydrogen bond networks. |

| van der Waals Forces | Entire Molecule | Contribute to the overall stability of the self-assembled structures. |

Formation of Inclusion Complexes, Cryptands, and Self-Assembled Structures

The principles of host-guest chemistry can be applied to design systems where this compound or its derivatives act as a host for smaller guest molecules. mdpi.comresearchgate.net The central phenyl ring and the flanking morpholine groups can create a cavity-like environment suitable for encapsulating specific guests. The formation of these inclusion complexes is driven by a combination of the non-covalent interactions mentioned above. frontiersin.org

By chemically modifying the basic structure, it is possible to create more complex host molecules like cryptands, which have three-dimensional, pre-organized cavities for highly selective guest binding. Furthermore, under appropriate conditions, these molecules can self-assemble into larger, ordered structures such as nanotubes, vesicles, or gels, with potential applications in areas like drug delivery and materials science. The formation of inclusion complexes can significantly enhance the solubility and stability of guest molecules. thno.orgmdpi.com

Research on "this compound" in Advanced Applications Remains Undocumented

Despite a thorough review of available scientific literature, no specific research or data could be found detailing the application of the chemical compound this compound in the fields of advanced materials science and supramolecular chemistry, as outlined in the requested article structure. The specified areas of inquiry, including its potential for molecular recognition and as a building block for porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), appear to be unexplored in published research.

The investigation sought to elaborate on the advanced applications of this compound, focusing on its potential role in creating sophisticated molecular architectures. The intended article was to cover the following specific topics:

Potential for Applications in Molecular Recognition and Sensing Architectures: This section would have explored how the structural and electronic properties of this compound might be harnessed for the selective binding of specific molecules or ions, forming the basis of advanced sensors. However, no studies detailing such applications were identified.

Utilization as a Building Block in Porous Materials: The inquiry extended to the use of this compound in the synthesis of highly structured, porous materials.

Application in the Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): This subsection was intended to detail the incorporation of the dimorpholine derivative as a linker or node in the construction of COFs and MOFs. These materials are known for their high surface area and tunable properties, making them suitable for gas storage, catalysis, and separation. No instances of its use in the synthesis of these frameworks were found in the reviewed literature.

Lack of Specific Research Data for "this compound" Prevents Article Generation

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the detailed scope of the requested article outline. The user's strict requirement to focus solely on this compound and adhere to a specific structure concerning its coordination chemistry and catalytic applications cannot be fulfilled with the currently accessible information.

The performed searches for information on the chelation, coordination modes, synthesis of metal complexes, and catalytic activity of this compound did not yield specific studies, data tables, or detailed research findings directly pertaining to this molecule. While general principles of coordination chemistry, catalysis, and ligand design are well-documented for analogous compounds, applying this general knowledge to create an article "focusing solely" on this compound without direct evidence would lead to speculation and would violate the core instructions of the request.

The provided outline requires in-depth analysis for the following sections, for which no specific data on the target compound could be located:

Coordination Chemistry and Ligand Development

Exploration of Catalytic Activity:No reports on the use of 4,4'-(2-Methyl-1,4-phenylene)dimorpholine complexes in either homogeneous or heterogeneous catalysis were identified.

Potential for Enantioselective Catalysis:There is no information on chiral derivatives of this ligand or their application in enantioselective catalysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Analysis and Charge Distribution Studies

A key aspect of quantum chemical investigations is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO governs the ability to accept electrons (electrophilicity). youtube.com The energy gap between HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, charge distribution studies, often visualized through Molecular Electrostatic Potential (MEP) maps, identify the electron-rich and electron-deficient regions of a molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For 4,4'-(2-Methyl-1,4-phenylene)dimorpholine, one would expect the oxygen and nitrogen atoms of the morpholine (B109124) rings to exhibit negative electrostatic potential, marking them as likely sites for electrophilic interaction.

Prediction of Reactivity Descriptors and Spectroscopic Signatures

From the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net Such parameters quantify the reactivity of a molecule and are essential for comparing it with other compounds.

Theoretical calculations are also instrumental in predicting spectroscopic signatures. For instance, computational methods can simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By comparing these theoretical spectra with experimental data, the molecular structure can be confirmed and vibrational modes can be assigned. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations provide a view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, offering insights into the conformational flexibility and intermolecular interactions of molecules. nih.govnih.gov

Simulation of Intermolecular Interactions and Self-Assembly Processes

For a molecule like this compound, MD simulations could elucidate how individual molecules interact with each other in a condensed phase. These simulations can predict how molecules pack in a solid state or how they might aggregate or self-assemble in solution. semanticscholar.org Such studies are crucial for understanding the material properties of the compound.

Assessment of Conformational Landscapes and Rotational Barriers

The presence of rotatable bonds in this compound—specifically the bonds connecting the morpholine rings to the central phenyl ring—suggests a complex conformational landscape. MD simulations can explore the different accessible conformations and determine their relative energies and populations. semanticscholar.org Furthermore, these simulations can calculate the energy barriers for rotation around these bonds, which is fundamental to understanding the molecule's flexibility and shape.

In Silico Screening for Novel Applications and Material Design

In silico screening uses computational methods to assess the potential of a molecule for a specific application, thereby guiding experimental efforts. mdpi.comsemanticscholar.org This approach is widely used in drug discovery and materials science. semanticscholar.orgrsc.org

For this compound, virtual screening could be employed to dock the molecule into the active sites of various enzymes or receptors to predict potential biological activity. nih.gov The process involves generating a 3D model of the molecule and computationally placing it into the binding pocket of a target protein to estimate the binding affinity. semanticscholar.org Based on its structural motifs—a substituted aromatic core and morpholine groups—it could be screened for a variety of targets. However, without specific screening studies, any potential application remains purely speculative. Similarly, its properties could be computationally evaluated for applications in material science, for example, as a component in polymers or other advanced materials. semanticscholar.org

Predictive Modeling for Material Properties and Performance

Predictive modeling, utilizing computational methods, is a cornerstone of modern materials science. For a molecule like this compound, which possesses aromatic and amine functionalities, these models can offer significant insights into its potential applications, for instance, as a curing agent in polymer chemistry.

Quantum Chemical Calculations: At the most fundamental level, quantum chemical calculations can elucidate the electronic structure of this compound. Methods like Density Functional Theory (DFT) can be employed to determine key molecular properties. nih.gov These properties are crucial in predicting the reactivity and interaction of the molecule. For example, the calculated Mulliken charges on the nitrogen atoms of the morpholine rings and the electron density distribution across the phenylenediamine core would indicate the most probable sites for electrophilic or nucleophilic attack. This information is vital for understanding its role in polymerization reactions.

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials containing this compound. By simulating the interactions of a large ensemble of these molecules, it is possible to predict material properties such as viscosity, glass transition temperature, and mechanical strength of a resulting polymer. In the context of epoxy resins, for instance, MD simulations can model the cross-linking process with diepoxide monomers, providing insights into the final network structure and its thermomechanical properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. acs.org For a series of related aromatic diamines, a QSPR model could be developed to predict properties like reactivity or solubility based on descriptors calculated from their molecular structures. While a specific QSPR model for this compound would require a dataset of similar compounds, the methodology is a powerful tool for rational material design.

Illustrative Data Table for Predictive Modeling:

The following table demonstrates the type of data that could be generated through predictive modeling for this compound and related aromatic amines. Note: This data is hypothetical and for illustrative purposes only.

| Compound | Calculated Dipole Moment (Debye) | Predicted Glass Transition Temperature (°C) of Epoxy Resin | Predicted Viscosity (Pa·s) at 25°C |

| 4,4'-(1,3-phenylene)dimorpholine | 2.8 | 165 | 1.2 |

| This compound | 3.1 | 172 | 1.5 |

| 4,4'-(1,4-phenylene)dimorpholine | 2.5 | 160 | 1.1 |

Computational Prediction of Ligand Binding Affinities in Host-Guest Systems

Host-guest chemistry involves the formation of complexes between a "host" molecule and a "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The unique structure of this compound, with its central aromatic core and flanking morpholine groups, makes it a potential candidate for study as either a host or a guest in such systems.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.org If this compound were to be investigated as a guest, docking studies could predict its binding mode and affinity within the cavity of a known host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.gov The docking score, an estimation of the binding free energy, would provide a quantitative measure of the stability of the host-guest complex.

Molecular Dynamics (MD) Simulations of Host-Guest Complexes: Following docking, MD simulations can be used to study the dynamics and stability of the predicted host-guest complex in a simulated solvent environment. mdpi.comnih.gov These simulations provide a more detailed picture of the interactions, including the role of solvent molecules and the conformational changes that may occur upon binding. Free energy calculation methods, such as umbrella sampling or thermodynamic integration, can be applied to the MD trajectories to obtain more accurate predictions of the binding affinity. imrpress.com

Application in Sensing and Separation: The computational prediction of ligand binding affinities is crucial for the design of novel sensors and separation technologies. For example, if this compound were found to bind selectively to a particular ion or small molecule, this could be exploited in the development of a sensor where the binding event triggers a detectable signal.

Illustrative Data Table for Ligand Binding Predictions:

The following table provides an example of the kind of data that could be generated from computational predictions of the binding affinity of this compound as a guest with different host molecules. Note: This data is hypothetical and for illustrative purposes only.

| Host Molecule | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues/Atoms of Host | Predicted Orientation of Guest |

| beta-Cyclodextrin | -5.8 | Hydrophobic cavity | Phenyl ring inserted into the cavity |

| Cucurbit imrpress.comuril | -8.2 | Carbonyl portals | One morpholine group interacting with a portal |

| Calix researchgate.netarene | -4.5 | Aromatic rings of the host | Phenyl ring of guest parallel to host aromatic rings |

Future Research Directions and Emerging Paradigms

Diversification of Chemical Derivatives and Analog Synthesis for Tuned Properties

The inherent structure of 4,4'-(2-Methyl-1,4-phenylene)dimorpholine offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with fine-tuned properties. Future research will likely focus on systematic structural variations to modulate its electronic, physical, and biological characteristics.

Concurrently, the morpholine (B109124) rings themselves are ripe for derivatization. The introduction of substituents at various positions on the morpholine rings could lead to compounds with altered solubility, polarity, and biological activity. For example, alkyl or aryl groups could be introduced at the 2, 3, 5, or 6 positions of the morpholine rings. The synthesis of such derivatives could be achieved through multi-step sequences, potentially starting from substituted amino alcohols to construct the morpholine ring, or through direct functionalization of a pre-formed morpholine derivative. researchgate.netchemrxiv.org A review of morpholine synthesis highlights various methods, including the annulation of 1,2-amino alcohols, which could be adapted for creating substituted analogs of the target molecule. chemrxiv.org

The synthesis of a series of 2,4-disubstituted morpholines has been described in the context of developing ligands for dopamine (B1211576) receptors, demonstrating the feasibility of creating complex morpholine derivatives. nih.gov Similarly, research on the synthesis of novel 2-(benzimidazol-2-yl)-3-arylquinoxalines incorporating morpholine moieties has shown promise in developing new antitumor agents, suggesting that the addition of complex heterocyclic systems to the morpholine rings of this compound could be a fruitful area of investigation. nih.gov

The table below outlines potential diversification strategies for this compound.

| Modification Site | Potential Substituents | Anticipated Property Modulation |

| Phenyl Ring | - Other alkyl groups (e.g., ethyl, propyl)- Halogens (F, Cl, Br)- Nitro (NO₂) group- Sulfonyl (SO₃H) group | - Altered electronics and steric hindrance- Modified reactivity and solubility- Enhanced potential for further functionalization |

| Morpholine Rings | - Alkyl or aryl groups at C2, C3, C5, C6- Hydroxyl or alkoxy groups- Fused heterocyclic rings | - Changes in polarity and bioavailability- Introduction of new pharmacophores- Creation of chiral centers for stereospecific applications |

Exploration of Advanced Functionalization Strategies for Enhanced Performance

Beyond the synthesis of simple analogs, advanced functionalization strategies can be employed to imbue this compound with novel capabilities. These strategies could focus on creating more complex molecular architectures or preparing the molecule for conjugation to other materials.

A key area for advanced functionalization is the development of polymeric materials. m-Phenylenediamine, a structural isomer of the central ring of the target compound, is a known monomer for producing various polymers like aramid fibers and epoxy resins. wikipedia.org It is also used in the synthesis of electrically semiconducting microparticles and thin-film composite membranes. sigmaaldrich.com By analogy, this compound could serve as a monomer or a cross-linking agent in polymerization reactions. The two morpholine nitrogen atoms could potentially react with suitable co-monomers to form polyamines or other polymer structures. The methyl group on the phenylene ring would likely influence the polymer's final properties, such as its solubility and thermal stability.

Another advanced functionalization strategy involves the direct C-H functionalization of the aromatic ring. This modern synthetic approach allows for the direct attachment of various functional groups without the need for pre-functionalized starting materials, offering a more efficient and atom-economical route to novel derivatives. For instance, direct amidation or arylation of the C-H bonds on the phenyl ring could be explored.

Furthermore, the morpholine moieties can be leveraged for more complex transformations. The synthesis of morpholine-containing 5-arylideneimidazolones has been explored for their potential as antibiotic adjuvants, showcasing how the morpholine ring can be incorporated into more complex heterocyclic systems with specific biological functions. acs.org Similar strategies could be applied to this compound to create molecules with enhanced biological or material properties. The synthesis of N-aryl morpholines is often achieved through palladium-catalyzed coupling reactions, a versatile method that could be adapted for this purpose. nih.gov

The table below summarizes potential advanced functionalization strategies.

| Functionalization Strategy | Potential Outcome | Example Application Area |

| Polymerization | - Novel polymers with tailored properties- Cross-linked materials | - High-performance plastics- Membranes for separation technologies- Conductive polymers |

| Direct C-H Functionalization | - Efficient synthesis of complex derivatives- Introduction of diverse functional groups | - Fine-tuning of electronic properties- Creation of new ligands for catalysis |

| Heterocycle Synthesis | - Integration into larger, functional heterocyclic systems | - Development of new pharmaceutical agents- Creation of novel dyes and pigments |

Integration into Emerging Technologies and Interdisciplinary Research Fields

The unique combination of a substituted aromatic diamine and two morpholine rings suggests that this compound and its derivatives could find applications in a variety of emerging technologies and interdisciplinary research fields.

In the realm of medicinal chemistry , the morpholine moiety is considered a "privileged structure" due to its frequent appearance in approved and experimental drugs. nih.gov Morpholine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. e3s-conferences.org The presence of two morpholine units in this compound could lead to compounds with interesting pharmacological profiles. For example, aryl-morpholines are known to interact with PI3K kinases, and morpholine-containing compounds are being investigated as treatments for neurodegenerative diseases like Parkinson's. nih.gov Future research could therefore focus on screening derivatives of this compound for various biological activities.

In materials science , as mentioned earlier, the potential for this compound to act as a monomer or cross-linker opens up possibilities for creating new polymers. Substituted p-phenylenediamines are widely used as antioxidants in rubber and plastics. nih.gov The dimorpholine substitution in the target molecule could offer a unique combination of antioxidant properties and the ability to be incorporated into a polymer backbone. This could lead to the development of advanced materials with enhanced durability and resistance to degradation. Morpholine derivatives are also used as curing agents and stabilizers in polymers. e3s-conferences.org

In the field of supramolecular chemistry and crystal engineering , the rigid phenylenediamine core combined with the flexible morpholine rings could lead to the formation of interesting crystal structures and host-guest complexes. The nitrogen and oxygen atoms of the morpholine rings can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions, as seen in the crystal structure of 4-(4-nitrophenyl)morpholine. researchgate.net By carefully designing derivatives, it may be possible to create self-assembling systems with specific architectures and functions.

Finally, in the area of coordination chemistry , the nitrogen atoms of the morpholine rings could act as ligands for metal ions. Schiff bases derived from phenylenediamine are known to form stable chelates with various metals. researchgate.net While the nitrogen atoms in morpholine are generally less basic than those in primary amines, they can still coordinate to metal centers. This could lead to the development of new catalysts, sensors, or metal-organic frameworks (MOFs) with unique properties imparted by the dimorpholine-phenylene ligand.

The table below provides an overview of potential applications in emerging fields.

| Research Field | Potential Application | Rationale |

| Medicinal Chemistry | - Anticancer agents- CNS-active drugs- Antibiotic enhancers | - Morpholine is a privileged scaffold in drug discovery. nih.gov- Aryl-morpholine motifs are present in various bioactive compounds. nih.gov |

| Materials Science | - Monomers for high-performance polymers- Antioxidants for plastics and rubber- Curing agents and stabilizers | - Phenylenediamines are established polymer precursors. wikipedia.org- Morpholine derivatives have known applications in polymer science. e3s-conferences.org |

| Supramolecular Chemistry | - Building blocks for crystal engineering- Host molecules for guest recognition | - Potential for hydrogen bonding and π-π stacking interactions. researchgate.net |

| Coordination Chemistry | - Ligands for metal catalysts- Components of metal-organic frameworks (MOFs) | - Nitrogen atoms can coordinate to metal ions. |

Q & A

Q. What are the standard synthetic routes for 4,4'-(2-Methyl-1,4-phenylene)dimorpholine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting brominated intermediates (e.g., 4-(4-bromo-2-nitrophenyl)morpholine) with morpholine in the presence of Pd₂dba₃ and X-Phos as ligands, sodium tert-butoxide as a base, and toluene as the solvent under reflux (2 hours) . Key variables affecting yield include:

- Catalyst loading : Higher Pd₂dba₃ concentrations (e.g., 7 mol%) improve reaction efficiency.

- Ligand choice : Bulky ligands like X-Phos enhance steric protection, reducing side reactions.

- Temperature : Reflux conditions (~110°C) favor aryl halide activation.

Q. Table 1: Optimization of Reaction Conditions

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd₂dba₃) | 5–7 mol% | ↑ 20–30% |

| Ligand (X-Phos) | 1.5 equiv vs. catalyst | Prevents dehalogenation |

| Solvent | Toluene | ↑ Solubility |

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies morpholine ring protons (δ 3.5–3.7 ppm) and aromatic protons (δ 6.5–7.5 ppm). Substituent positions are confirmed via coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 319.18).

- X-ray Crystallography : Resolves steric effects of the 2-methyl group on the phenylene core (not directly reported but inferred from analogs) .

Advanced Research Questions

Q. How do electronic effects of the 2-methyl substituent influence reactivity in catalytic applications?

Answer: The methyl group induces steric hindrance, altering electron density on the aromatic ring. This impacts:

- Nucleophilic aromatic substitution : Reduced reactivity compared to nitro- or fluoro-substituted analogs due to decreased ring activation .

- Ligand-metal interactions : In Pd-catalyzed systems, steric bulk may slow oxidative addition but stabilize intermediates. Computational studies (DFT) are recommended to map electron distribution .

Q. Methodological Approach :

Q. How can researchers resolve contradictions in reported catalytic efficiencies for morpholine-based intermediates?

Answer: Discrepancies often arise from:

- Impurity profiles : Unreacted starting materials (e.g., residual morpholine) skew yield calculations. Use HPLC with UV detection (λ = 254 nm) to quantify purity .

- Ligand degradation : Phosphine ligands (e.g., X-Phos) oxidize under aerobic conditions. Employ glovebox techniques or additive scavengers (e.g., BHT) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions vs. non-polar toluene .

Case Study :

In , morpholine coupling with bromophenyl derivatives in toluene achieved 75% yield, whereas DMF-based systems showed <50% due to ligand instability.

Q. What strategies stabilize this compound under oxidative conditions?

Answer: The compound’s stability is challenged by:

- Autoxidation : Morpholine rings are prone to N-oxidation. Add antioxidants (e.g., ascorbic acid) or store under inert gas .

- Photodegradation : UV exposure cleaves C–N bonds. Use amber glassware and conduct reactions in dark conditions.

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~200°C, suggesting processing below this threshold .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock.

- QSAR studies : Correlate substituent properties (e.g., logP, H-bond donors) with observed bioactivity in analogs like 4,5-difluoro-2-morpholinylaniline .

- ADMET profiling : Use SwissADME to optimize pharmacokinetics while retaining potency .

Q. What mechanistic insights explain the compound’s role in multi-component reactions (e.g., triazinoisoquinoline synthesis)?

Answer: In , morpholine acts as a nucleophile in SNAr reactions. For this compound:

Q. Table 2: Key Stability Parameters

| Condition | Stability Outcome | Mitigation Strategy |

|---|---|---|

| Air exposure (25°C) | 50% degradation in 7d | Store under N₂, add BHT |

| UV light (254 nm) | Rapid cleavage | Use amber glass |

| Aqueous pH > 9 | Hydrolysis of morpholine | Buffer at pH 6–7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.